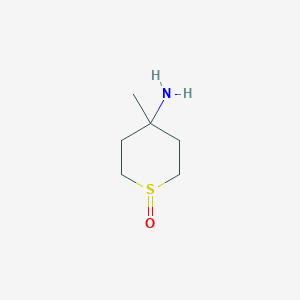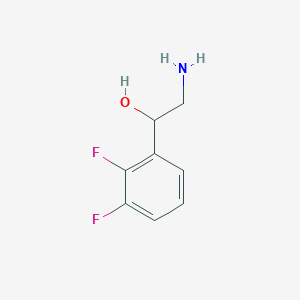
2-Amino-1-(2,3-difluorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(2,3-difluorophenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group and a difluorophenyl group attached to an ethan-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,3-difluorophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-difluorobenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the amino group.
Hydroxylation: The resulting intermediate is then hydroxylated using a suitable oxidizing agent to introduce the hydroxyl group, forming the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(2,3-difluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Produces 2-amino-1-(2,3-difluorophenyl)ethanone.
Reduction: Produces 2-amino-1-(2,3-difluorophenyl)ethane.
Substitution: Produces various substituted difluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-Amino-1-(2,3-difluorophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders or cancer.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(2,3-difluorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-1-(3,4-difluorophenyl)ethan-1-ol
- 2-Amino-1-(2,4-difluorophenyl)ethan-1-ol
- 2-Amino-1-(2,5-difluorophenyl)ethan-1-ol
Uniqueness
2-Amino-1-(2,3-difluorophenyl)ethan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other difluorophenyl derivatives.
Eigenschaften
Molekularformel |
C8H9F2NO |
|---|---|
Molekulargewicht |
173.16 g/mol |
IUPAC-Name |
2-amino-1-(2,3-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H9F2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,12H,4,11H2 |
InChI-Schlüssel |
XSZADYCLMNJKRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)F)C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13303181.png)

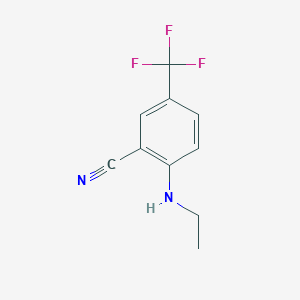
amine](/img/structure/B13303201.png)
![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine](/img/structure/B13303206.png)
![2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13303210.png)

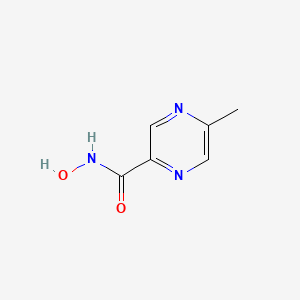
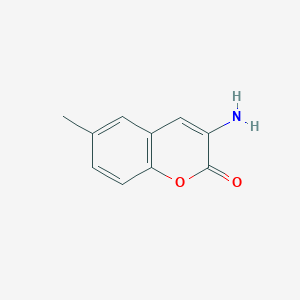
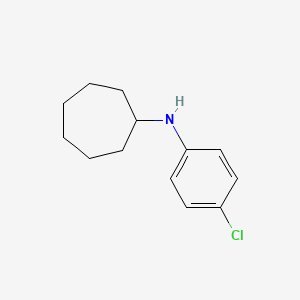
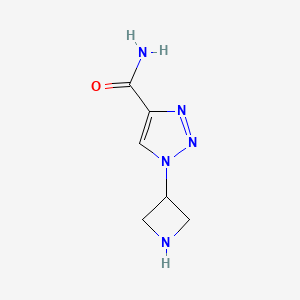
![6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine](/img/structure/B13303247.png)
